molecular formula C19H22N6O B2867393 1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 946273-03-6

1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2867393
CAS No.: 946273-03-6
M. Wt: 350.426
InChI Key: LUIKXTDJMREPQP-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves a multi-step process:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core:

    Attachment of the Piperidine Ring:

Industrial Production Methods: For large-scale production, the synthesis can be optimized by:

  • Using continuous flow reactors to improve reaction efficiency and yield.
  • Employing green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.
  • Implementing automated synthesis platforms to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolo[3,4-d]pyrimidine core using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.

Major Products:

  • Oxidation products may include hydroxylated derivatives.
  • Reduction products may include deoxygenated or hydrogenated derivatives.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has several research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar core structure but different substituents, leading to variations in biological activity.

    4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidine: Lacks the 2,5-dimethylphenyl group, which may affect its binding properties and efficacy.

Uniqueness: 1-[1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the specific combination of the pyrazolo[3,4-d]pyrimidine core and the piperidine ring, along with the 2,5-dimethylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-3-4-13(2)16(9-12)25-19-15(10-23-25)18(21-11-22-19)24-7-5-14(6-8-24)17(20)26/h3-4,9-11,14H,5-8H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIKXTDJMREPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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